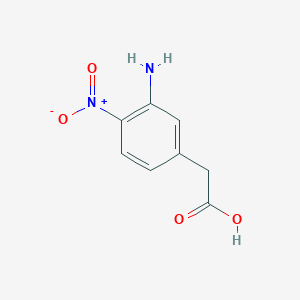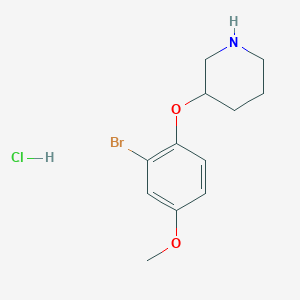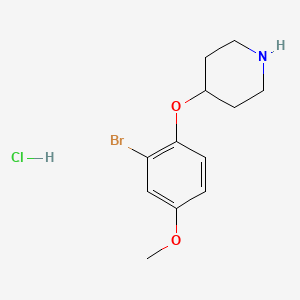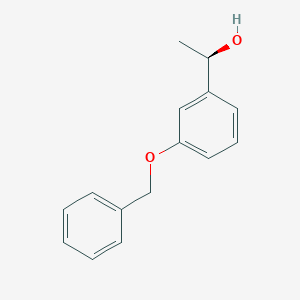
2-(3-Amino-4-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
Methods for site-selective chemistry on proteins are in high demand for the synthesis of chemically modified biopharmaceuticals, as well as for applications in chemical biology, biosensors, and more . Inadvertent N-terminal gluconoylation has been reported during the expression of proteins with an N-terminal His tag . This side-reaction has been developed into a general method for highly selective N-terminal acylation of proteins to introduce functional groups .Molecular Structure Analysis
The molecular weight of 2-(3-Amino-4-nitrophenyl)acetic acid is 196.16 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Strong electrophiles, such as acetic anhydride and 4-nitrophenyl acetates, favor a nucleophilic mechanism of imidazole catalysis involving intermediate formation of neutral N-acyl imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Amino-4-nitrophenyl)acetic acid are not available .Applications De Recherche Scientifique
Synthesis and Characterization
2-(3-Amino-4-nitrophenyl)acetic acid and its derivatives are frequently utilized in the synthesis of various complex compounds. For instance, Zhao De-feng (2007) discussed the synthesis of related compounds through nitration and ammonolysis processes. Similarly, Ju Hyeon Park et al. (2023) developed a base-catalyzed cyclization method for synthesizing indoline derivatives, highlighting the versatility of such compounds in complex organic syntheses (Zhao De-feng, 2007) (Ju Hyeon Park et al., 2023).
Electrochemical Sensing
The compound and its derivatives are also pivotal in electrochemical sensing. Shah et al. (2017) described using gold-copper alloy nanoparticles for detecting nitro aromatic toxins, including derivatives of 2-(3-Amino-4-nitrophenyl)acetic acid. This study demonstrates the potential of such compounds in environmental monitoring and toxin detection (Shah et al., 2017).
Protection of Hydroxyl Functions
The (2-nitrophenyl)acetyl derivative, related to 2-(3-Amino-4-nitrophenyl)acetic acid, is utilized for protecting hydroxyl functions in organic chemistry. Daragics and Fügedi (2010) explored its use as a selectively removable hydroxyl protecting group, indicating its significance in synthetic chemistry (Daragics & Fügedi, 2010).
Catalysis in Hydrolysis Reactions
Compounds like 2-(3-Amino-4-nitrophenyl)acetic acid are used in studies of catalysis. For instance, Deady and Finlayson (1983) reported the use of substituted pyridines, related to this compound, in catalyzing the hydrolysis of aryl acetates (Deady & Finlayson, 1983).
Inhibitory and Pharmaceutical Studies
Some derivatives of this compound show significant inhibitory and pharmaceutical properties. For example, Maier (1990) reported that certain 1-amino-2-arylethylphosphonic acids, related to 2-(3-Amino-4-nitrophenyl)acetic acid, are strong inhibitors of certain biological processes, indicating potential therapeutic applications (Maier, 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-amino-4-nitrophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTHDQWLOHGHPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-nitrophenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)


